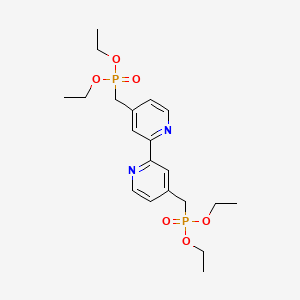
4,4'-Bis(diethylmethylphosphonate)-2,2'-bipyridine
概要
説明
4,4'-Bis(diethylmethylphosphonate)-2,2'-bipyridine is a useful research compound. Its molecular formula is C20H30N2O6P2 and its molecular weight is 456.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that this compound is used in the synthesis of vinylene-linked two-dimensional conjugated polymers .
Mode of Action
It is used as a reactant in the Horner–Wadsworth–Emmons (HWE) reaction, which is a type of Wittig reaction used to prepare alkenes . The HWE reaction involves the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form an alkene .
Result of Action
The result of the action of 4,4’-Bis(diethylmethylphosphonate)-2,2’-bipyridine is the formation of vinylene-linked two-dimensional conjugated polymers . These polymers have desirable properties for organic optoelectronics, such as an ideal band structure for superior charge carrier mobility, tailorable highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO–LUMO) band gaps, and defect tolerance .
Action Environment
The action of 4,4’-Bis(diethylmethylphosphonate)-2,2’-bipyridine is influenced by the conditions of the chemical reaction in which it is used . Factors such as temperature, solvent, and the presence of other reactants can affect the outcome of the reaction .
生物活性
4,4'-Bis(diethylmethylphosphonate)-2,2'-bipyridine is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes two diethylmethylphosphonate groups attached to a bipyridine framework. Understanding its biological activity is crucial for its application in drug development and as a biochemical tool.
Chemical Structure and Properties
The molecular formula of this compound is . It features a bipyridine core with two phosphonate substituents that enhance its solubility and reactivity. The compound's properties include:
- Molecular Weight : 382.36 g/mol
- Boiling Point : Approximately 300°C
- Melting Point : Not extensively documented but expected to be relatively high due to the presence of phosphonate groups.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The phosphonate groups can mimic phosphate groups in biological systems, allowing the compound to interfere with phosphorylation processes critical for cellular signaling.
Inhibition of Enzymatic Activity
Research has shown that compounds similar to this compound can act as inhibitors of enzymes such as cholinesterases. Cholinesterases are vital for the breakdown of neurotransmitters in the nervous system. The inhibition of these enzymes can lead to increased levels of acetylcholine, resulting in enhanced neurotransmission but also potential toxicity if uncontrolled .
Case Studies
- Cholinesterase Inhibition : A study demonstrated that organophosphate compounds similar to this compound exhibit potent inhibition of cholinesterase activity in vitro. This effect was measured using rat brain homogenates, showing a significant increase in acetylcholine levels upon exposure to the compound .
- Antidiabetic Effects : Another investigation explored the effects of vanadium complexes with bipyridine derivatives on lipid metabolism in diabetic models. While not directly studying this compound, this research highlights the potential for bipyridine-based compounds to influence metabolic pathways relevant to diabetes management .
Toxicological Profile
The toxicity profile of this compound is an essential consideration for its use. Phosphonates can exhibit acute toxicity depending on their structure and mechanism of action. The compound's potential neurotoxic effects necessitate careful evaluation through in vivo studies to determine safe dosage levels and therapeutic windows.
Comparative Biological Activity Table
特性
IUPAC Name |
4-(diethoxyphosphorylmethyl)-2-[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6P2/c1-5-25-29(23,26-6-2)15-17-9-11-21-19(13-17)20-14-18(10-12-22-20)16-30(24,27-7-3)28-8-4/h9-14H,5-8,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVYMXCRDHDTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=NC=C1)C2=NC=CC(=C2)CP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677295 | |
| Record name | Tetraethyl [[2,2'-bipyridine]-4,4'-diylbis(methylene)]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176220-38-5 | |
| Record name | Tetraethyl [[2,2'-bipyridine]-4,4'-diylbis(methylene)]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














